
Ethyl 2-chloro-3-cyano-6-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7ClFNO2. This compound is part of the benzoate ester family, characterized by the presence of a benzoate group attached to an ethyl ester. The compound’s structure includes a chlorine atom, a cyano group, and a fluorine atom, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 2-chloro-3-cyano-6-fluorobenzoate typically begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid.
Esterification: The first step involves the esterification of 2-chloro-6-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-6-fluorobenzoate.
Nitrile Formation: The next step involves the introduction of the cyano group. This can be achieved through a nucleophilic substitution reaction where ethyl 2-chloro-6-fluorobenzoate reacts with a cyanide source such as sodium cyanide or potassium cyanide under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process.
化学反応の分析
Types of Reactions
Substitution Reactions: Ethyl 2-chloro-3-cyano-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which is a good leaving group.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of cyano derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Ethyl 2-chloro-3-cyano-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which Ethyl 2-chloro-3-cyano-6-fluorobenzoate exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
類似化合物との比較
Ethyl 2-chloro-3-cyano-6-fluorobenzoate can be compared with other benzoate esters such as:
Ethyl 2-chlorobenzoate: Lacks the cyano and fluorine groups, resulting in different reactivity and applications.
Ethyl 3-cyanobenzoate:
Ethyl 2-fluorobenzoate: Lacks the chlorine and cyano groups, leading to different chemical behavior and applications.
The presence of the chlorine, cyano, and fluorine groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various chemical and biological applications.
特性
分子式 |
C10H7ClFNO2 |
|---|---|
分子量 |
227.62 g/mol |
IUPAC名 |
ethyl 2-chloro-3-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C10H7ClFNO2/c1-2-15-10(14)8-7(12)4-3-6(5-13)9(8)11/h3-4H,2H2,1H3 |
InChIキー |
LTSIWLPKSCILCT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


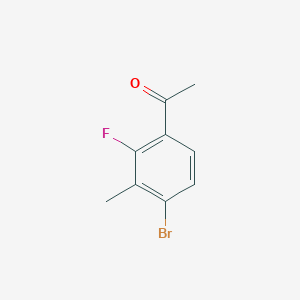
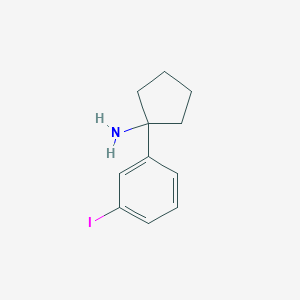
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
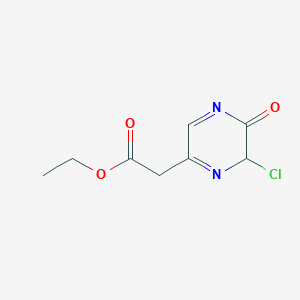
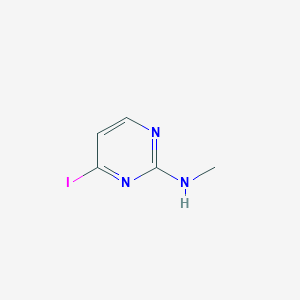
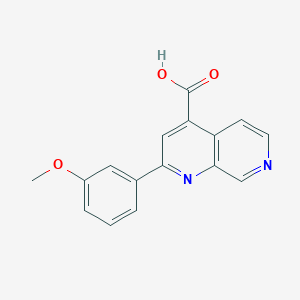



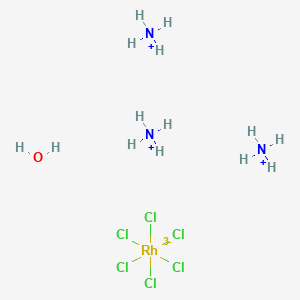

![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)


